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molecular formula C15H14O3S B1229844 Suprofen methyl ester

Suprofen methyl ester

Cat. No. B1229844
M. Wt: 274.3 g/mol
InChI Key: XJKZZVPYOOIMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05587318

Procedure details

To 100 mg crude Candida cylindracea lipase (Sigma L1754 Type VII, 500 units/mg solid) in 4 mL 0.2 M phosphate buffer, pH 7.0, was added 200 mg (±)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid methyl ester (suprofen methyl ester). The resulting suspension was gently stirred with a magnetic stirrer for 48 hours at 22° C. The reaction mixture was acidified to pH 1.0 with 1 N HCl and exhaustively extracted with ethyl acetate three times. The combined organic extract was dried over sodium sulfate and was then evaporated to dryness. The residue was chromatographed over a silica gel (MN Kieselgel 60) column (0.8×15 cm). Elution of the column with a solvent system consisting of ethyl acetate-hexane (1:5) gave unreacted (R)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid methyl ester, [α]D25 =-54.7° (c=3.9, CHCl3), ee>0.90, and (S)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, [α]D25 =+43.5° (c=2.1, CHCl3), ee>0.95. The optical purity expressed as enantiomeric excess (ee) is determined by proton magnetic resonance spectroscopy of the methyl ester in the presence of the chiral lanthanide shift reagent, Eu(hfc)3.
[Compound]
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[CH:4]([CH3:18])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)=[O:12])=[CH:7][CH:6]=1.Cl>P([O-])([O-])([O-])=O>[CH3:1][O:2][C:3](=[O:19])[C@H:4]([CH3:18])[C:5]1[CH:6]=[CH:7][C:8]([C:11]([C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)=[O:12])=[CH:9][CH:10]=1.[CH3:18][C@@H:4]([C:5]1[CH:10]=[CH:9][C:8]([C:11]([C:13]2[S:14][CH:15]=[CH:16][CH:17]=2)=[O:12])=[CH:7][CH:6]=1)[C:3]([OH:19])=[O:2]

Inputs

Step One
Name
VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
200 mg
Type
reactant
Smiles
COC(C(C1=CC=C(C=C1)C(=O)C=1SC=CC1)C)=O
Name
Quantity
4 mL
Type
solvent
Smiles
P(=O)([O-])([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was gently stirred with a magnetic stirrer for 48 hours at 22° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
exhaustively extracted with ethyl acetate three times
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over a silica gel (MN Kieselgel 60) column (0.8×15 cm)
WASH
Type
WASH
Details
Elution of the column with a solvent system

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC([C@@H](C1=CC=C(C=C1)C(=O)C=1SC=CC1)C)=O
Name
Type
product
Smiles
C[C@H](C(=O)O)C1=CC=C(C=C1)C(=O)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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